molecular formula C7H14N2 B031134 N,N'-Diisopropylcarbodiimide CAS No. 693-13-0

N,N'-Diisopropylcarbodiimide

Cat. No. B031134
CAS RN: 693-13-0
M. Wt: 126.2 g/mol
InChI Key: BDNKZNFMNDZQMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-Diisopropylcarbodiimide involves the oxidative dehydrogenation of N,N'-diisopropylthiourea, which itself is prepared from isopropylamine and carbon disulfide. This process yields N,N'-Diisopropylcarbodiimide with a high efficiency, demonstrating its practicality for industrial and laboratory applications (Zhao Li-hua, 2006).

Molecular Structure Analysis

Studies on the molecular structure of compounds related to N,N'-Diisopropylcarbodiimide, such as Tetra(diisopropylcarbodiimide-N)-beryllium-bis-triiodide, reveal complex interactions and structural configurations. These investigations provide insights into the chemical behavior and reactivity of N,N'-Diisopropylcarbodiimide, highlighting the influence of its molecular structure on its utility in synthesis reactions (Bernhard Neumüller and Kurt Dehnicke Prof., 2010).

Chemical Reactions and Properties

N,N'-Diisopropylcarbodiimide is renowned for its role in facilitating amide bond formation through the amidation and esterification of carboxylic acids. This process is efficient in aqueous media, showcasing DIC's versatility and its contribution to green chemistry by minimizing the use of harmful solvents (Nadia Fattahi, M. Ayubi, A. Ramazani, 2018).

Scientific Research Applications

  • Conducting Thin Films and Molecular Sensors : Naphthalene diimides, which include N,N'-Diisopropylcarbodiimide, show potential in areas like conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).

  • Synthesis of Ester and Amide Bonds : It is efficient in synthesizing ester and amide bonds in aqueous media, offering a green, simple, and mild method for organic chemistry in water (Fattahi, Ayubi, & Ramazani, 2018).

  • Supramolecular Chemistry and Medicinal Applications : Naphthalene diimides, a category including N,N'-Diisopropylcarbodiimide, are promising in supramolecular chemistry, sensors, catalysis, and medicinal applications, although they face some obstacles for practical applications (Kobaisi et al., 2016).

  • Synthesis of Thioesters in Water : It is used in a simple, efficient, and environmentally friendly method for the synthesis of thioesters from carboxylic acids and thiols in water (Fattahi, Varnaseri, & Ramazani, 2020).

  • Peptide Synthesis : It serves as an optimal coupling reagent for multiple peptide synthesizers due to its purity, stability, and ease of handling (Hachmann & Lebl, 2006).

  • Cost-Effective Synthesis : A method for preparing N,N'-Diisopropylcarbodiimide with high yield (92%) has been developed, offering cost reduction (Li-hua, 2006).

  • Pharmaceutical Applications : Used in a mild, one-pot method for preparing benzimidazole amides, useful in pharmaceutical studies (Carpenter et al., 2006).

  • Inorganic Chemistry : Facilitates the formation of four-membered amidinate chelate rings in carbodiimide insertions into aluminum-carbon bonds (Rowley, DiLabio, & Barry, 2005).

  • Toxicology : A study on mice showed that it did not cause neoplasms or nonneoplastic lesions, suggesting no significant carcinogenicity (National Toxicology Program genetically modified model report, 2007).

  • Cyclodimerization Catalysis : It catalyzes the cyclodimerization of diisopropylcarbodiimide, forming specific compounds useful in chemical reactions (Neumüller & Dehnicke, 2010).

  • Peptide Synthesis Optimization : It minimizes intermolecular oligomeric by-products in the synthesis of cyclic analogues of peptides (Cavallaro, Thompson, & Hearn, 2001).

  • Safety Precautions : It is a strong eye and skin irritant and should be handled with appropriate safety equipment (Nora, Schous, Troyer, & Miller, 2003).

  • Chemical Reactions and Syntheses : It is involved in various chemical reactions and syntheses, such as the formation of 2-oxazolines, organolanthanide complexes, and trisubstituted oxazoles (Tate, Hodges, & Lloyd‐Jones, 2016); (Crosignani, Young, & Linclau, 2004); (Zhang, Cai, Weng, & Zhou, 2007); (Huang, Dong, & Mijiti, 2012).

  • Allergenic Potential : It has been identified as an irritant and contact sensitizer in mice (Hayes, Gerber, Griffey, & Meade, 1998).

  • Microwave-Assisted Synthesis : Used in a microwave-assisted synthesis method for peptaibols, improving efficiency, yield, and purity while reducing cost (Ben Haj Salah & Inguimbert, 2014).

Safety And Hazards

DIC is toxic and flammable . It can cause eye damage and skin irritation . Containers can burst violently when heated, due to excess pressure build-up .

Future Directions

DIC has been used in the development of peptide-based therapeutics . It has potential for treating various pathologies such as cancers and metabolic diseases, or as carriers for mRNA-based vaccines . Future work will aim at evaluating its in vivo safety, efficacy, and tissue distribution .

properties

InChI

InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNKZNFMNDZQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C=NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
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DSSTOX Substance ID

DTXSID4025086
Record name Diisopropylcarbodiimide
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Merck Index]
Record name 1,3-Diisopropylcarbodiimide
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Boiling Point

147 °C
Record name 1,3-Diisopropylcarbodiimide
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Solubility

Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran
Record name 1,3-Diisopropylcarbodiimide
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Density

0.806 g/cu cm at 25 °C
Record name 1,3-Diisopropylcarbodiimide
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Vapor Pressure

9.79 [mmHg], 5.1 mm Hg at 25 °C
Record name 1,3-Diisopropylcarbodiimide
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Record name 1,3-Diisopropylcarbodiimide
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Product Name

N,N'-Diisopropylcarbodiimide

Color/Form

Colorless liquid

CAS RN

693-13-0
Record name Diisopropylcarbodiimide
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Record name 1,3-Diisopropylcarbodiimide
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Record name N,N'-Diisopropylcarbodiimide
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Record name 2-Propanamine, N,N'-methanetetraylbis-
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Record name DIISOPROPYLCARBODIIMIDE
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Record name 1,3-Diisopropylcarbodiimide
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Synthesis routes and methods I

Procedure details

By carrying out the operation according to the procedure of Example 31, starting with 58.5 mg of 4-methylsulfonylbenzoic acid, 26.4 mg of hydroxybenzotriazole in solution in 0.5 cm3 of dimethylformamide, 0.0302 cm3 of diisopropylcarbodiimide, a solution of 30 mg of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ylamine in 0.5 cm3 of anhydrous dichloromethane, and 3 cm3 of anhydrous dichloromethane, N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide is obtained in the form of a white crystals [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): 3.03 (mt: 2H) 3.09 (s: 3H); 3.61 (broad t, J=7.5 Hz: 2H); 4.35 (s: 1H); 4.73 (mt: 1H); 6.55 (broad d, J=7.5 Hz: 1H); from 7.20 to 7.35 (mt: 8H); 7.96 (d, J=8 Hz: 2H); 8.03 (d, J=8 Hz: 2H)].
Name
N-{l-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methylsulfonylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58.5 mg
Type
reactant
Reaction Step Two
Quantity
26.4 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

By carrying out the operation according to the procedure of Example 31, starting with 58.5 mg of 3-phenylsulfonylpropionic acid, 26.4 mg of hydroxybenzotriazole in solution in 0.5 cm3 of dimethylformamide, 0.0302 cm3 of diisopropylcarbodiimide, a solution of 30 mg of 1-[bis(4-chlorophenyl)methyl]azetidin-3-ylamine in 0.5 cm3 of anhydrous dichloromethane, and 3 cm3 of anhydrous dichloromethane, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide is obtained in the form of a lacquer [1H NMR spectrum (300 MHz, CDCl3, δ in ppm): 2.71 (t, J=7.5 Hz: 2H) 2.86 (mt: 2H); from 3.40 to 3.55 (mt: 4H); 4.26 (s: 1H); 4.45 (mt: 1H); 6.22 (broad d, J=7.5 Hz: 1H); from 7.20 to 7.35 (mt: 8H); 7.59 (broad t, J=7.5 Hz: 2H); 7.69 (tt, J=7.5 and 1.5 Hz: 1H); 7.93 (broad d, J=7.5 Hz: 2H)].
Name
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-4-methanesulfonylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58.5 mg
Type
reactant
Reaction Step Two
Quantity
26.4 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

After 4.44 g (0.45 mmol/g) of Rink Amide MBHA resin commercially available was swollen in DMF, the resin was treated with 50 mL of 20% piperidine/DMF solution for 20 minutes to remove the Fmoc group. The resulting resin was washed with DMF and treated in DMF with 4.21 g (8 mmol) of Fmoc-Trp(Boc)-OH, 1.27 mL (8 mmol) of DIPCDI and 1.31 g (8 mmol) of HOOBt at room temperature for 90 minutes, whereby Trp(Boc) was introduced to give the Fmoc-Trp(Boc)-Rink Amide MBHA resin. In a similar manner, Orn(Mtt) was introduced to give 2 mmol of the Fmoc-Orn(Mtt)-Trp(Boc)-Rink Amide MBHA resin. After the resin obtained was washed and swollen in toluene, 30 mL of TFA/TIS/TFE/toluene (1/5/47/47) was added, followed by shaking for 30 minutes and removing the solution by filtration. This procedure was repeated until yellow color caused by free Mtt group in a TFA/TIS/TFE/toluene (1/5/47/47) solution disappeared when the solution was added; thus the Mtt group was removed. The resulting Fmoc-Orn-Trp(Boc)-Rink Amide MBHA resin was neutralized with 5%-DIEA/toluene solution. After washing with toluene, 15 mL of toluene-TFE (4:1) and 1.95 g (6 mmol) of N-methyl-N,N′-bis-Boc-1-guanylpyrazole obtained in REFERENCE EXAMPLE 1 were added to the resin. DIEA was added to the mixture to adjust pH of the solution to 10. The solution was shaken for 15 hours to give Fmoc-Arg(Boc2,Me)-Trp(Boc)-Rink Amide MBHA resin (2 mmol). After the resin obtained was dried in MeOH, 0.03 mmol was weighed and reswollen in DMF. Leu was introduced in the same manner as described above to give 0.03 mmol of Fmoc-Leu-Arg(Boc2,Me)-Trp(Boc)-Rink Amide MBHA resin. After Fmoc deprotection in 20% piperidine/DMF solution, the resin was treated in DMF with 51.5 mg (0.12 mmol) of Fmoc-Phe-Ψ(CH2CH2)-Gly-OH obtained in REFERENCE EXAMPLE 3, 19.1 μl (0.12 mmol) of DIPCDI and 240 μl of 0.5 M HOAt/DMF solution at room temperature for 150 minutes. The resin was washed with DMF and then treated with 10.9 μl of (0.12 mmol) of Ac2O and 20.9 μl (0.12 mmol) of DIEA for capping of residual amino groups. Subsequently, the resin was shaken overnight in 2 mL of DMF solution of Ac-D-Tyr-Hyp-Asn-Thr-OH (0.06 mmol) synthesized in a conventional manner of the liquid-phase process, 31.2 mg (0.06 mmol) of PyAOP, 120 μl (0.06 mmol) of 0.5 M HOAt/DMF solution and 10.5 μl (0.06 mmol) of DIEA to give Ac-D-Tyr-Hyp-Asn-Thr-Phe-Ψ(CH2CH2)-Gly-Leu-Arg(Boc2,Me)-Trp(Boc)-Rink Amide MBHA resin. After drying, 1.5 mL of TFA/PhSMe/m-cresol/H2O/TIS/EDT (80/5/5/5/2.5/2.5) was added to the resin and stirred for 90 minutes.
Name
HOAt DMF
Quantity
240 μL
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc-Phe-Ψ(CH2CH2)-Gly-OH
Quantity
51.5 mg
Type
reactant
Reaction Step Two
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solid mixture of N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine (0.24 g, 0.83 mmol) and 1-acetyl-4-hydroxy-pyrrolidine-2-carboxylic acid (0.14 g, 0.83 mmol) was dissolved in THF (10 mL) and water (2 mL). To the reaction mixture was then added N,N′-diisopropyl carbodiimide to yield a reaction mixture of pH 1.8 at 0° C. The pH of the reaction mixture was adjusted to about 5.5 with 8% NaHCO3. The reaction mixture was stirred at ambient temperature for 4 hours. The title compound was detected by HPLC (180 mg) and assayed by weight analysis.
Name
N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Diisopropylcarbodiimide
Reactant of Route 2
N,N'-Diisopropylcarbodiimide
Reactant of Route 3
Reactant of Route 3
N,N'-Diisopropylcarbodiimide
Reactant of Route 4
Reactant of Route 4
N,N'-Diisopropylcarbodiimide
Reactant of Route 5
Reactant of Route 5
N,N'-Diisopropylcarbodiimide
Reactant of Route 6
Reactant of Route 6
N,N'-Diisopropylcarbodiimide

Citations

For This Compound
9,600
Citations
A Brozena, BR Williams, DE Tevault… - 2016 - apps.dtic.mil
N, N-diisopropylcarbodiimide, also known as DICDI, is a stabilizer for chemical warfare nerve agents such as VX and GD. The vapor pressure of DICDI was measured using …
Number of citations: 4 apps.dtic.mil
A Verma - Synlett, 2012 - thieme-connect.com
N, N′-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide used in peptide synthesis and contains the functional group RN= C= NR. Carbodiimides hydrolyze to form ureas, which …
Number of citations: 2 www.thieme-connect.com
N Fattahi, M Ayubi, A Ramazani - Tetrahedron, 2018 - Elsevier
The present study reports the successful synthesis of two important and abundant functional groups "ester and amide" by N,N′-diisopropylcarbodiimide (DIC) in water as a green …
Number of citations: 52 www.sciencedirect.com
B Schetter, B Speiser - Journal of organometallic chemistry, 2004 - Elsevier
N,N ′ -dicyclohexyl-N-ferrocenoylurea 2, N,N ′ -diisopropyl-N-ferrocenoylurea 3, N,N ′ -di-p-tolyl-N-ferrocenoylurea 4 and N,N ′ -di-tert-butyl-N-ferrocenoylurea 5 were obtained by …
Number of citations: 28 www.sciencedirect.com
B Liu, Y Yang, D Cui, T Tang, X Chen, X Jing - Dalton Transactions, 2007 - pubs.rsc.org
A lutetium bis(alkyl) complex stabilized by a flexible amino–phosphine ligand LLu(CH2Si(CH3)3)2(THF) (L = (2,6-C6H3(CH3)2)NCH(C6H5)CH2P(C6H5)2) was prepared which upon …
Number of citations: 19 pubs.rsc.org
J Zhang, R Cai, L Weng, X Zhou - Organometallics, 2004 - ACS Publications
The reaction of (C 5 H 5 )YCl 2 (THF) 3 with LiN i Pr 2 and subsequently with 2 equiv of N,N‘-diisopropylcarbodiimide ( i PrN C N i Pr) in THF gave the organoyttrium guanidinates Y[ i …
Number of citations: 101 pubs.acs.org
S Fujisawa, Y Okita, T Saito, E Togawa, A Isogai - Cellulose, 2011 - Springer
A method for conversion of carboxyl groups present on the surface of TEMPO-oxidized cellulose nanofibrils to N-acylureas using carbodiimide was developed. A TEMPO-oxidized …
Number of citations: 39 link.springer.com
S Anga, J Bhattacharjee, A Harinath, TK Panda - Dalton Transactions, 2015 - pubs.rsc.org
We report an amidinato ligand-supported series of magnesium complexes obtained from the insertion of a magnesium–carbon bond into a carbon–nitrogen double bond of different …
Number of citations: 18 pubs.rsc.org
W Huang, G Dong, Z Mijiti - Tetrahedron, 2012 - Elsevier
By a combination of cyclodehydration of N-acyl amino acids with N,N′-diisopropylcarbodiimide (DIC) and non-classical Wittig olefination of the resultant 5(4H)-oxazolones with Ph 3 …
Number of citations: 8 www.sciencedirect.com
Z Guo, D Tian, Q Yang, H Tong, Y Wang, M Zhou - Polyhedron, 2019 - Elsevier
Organotin(IV) complexes [N(Ph)C(NMe 2 )NC(NMe 2 )N(SiMe 3 )] 2 SnCl 2 (1) and [{N(SiMe 3 )C(NMe 2 )NC(NMe 2 )N} 2 Sn] 2 (2) bearing 1,3,5-triazapentadienyl ligands were …
Number of citations: 2 www.sciencedirect.com

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